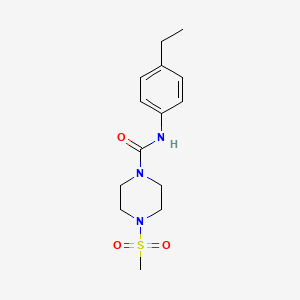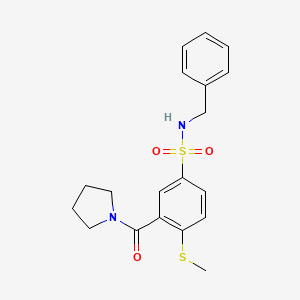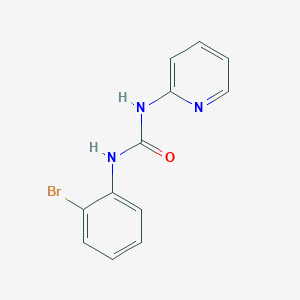![molecular formula C16H21ClF3N3O B4739162 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea](/img/structure/B4739162.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea, also known as DMP 785, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. By blocking these receptors, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 is thought to modulate the activity of the mesolimbic and mesocortical dopaminergic pathways, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has been shown to exhibit a wide range of biochemical and physiological effects. In preclinical studies, it has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood and behavior. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has several advantages for use in laboratory experiments. It exhibits high selectivity for the dopamine D3 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of these receptors in various physiological processes. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models.
However, there are also some limitations to the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 in laboratory experiments. It has been reported to exhibit some off-target effects, which may complicate the interpretation of the results. Additionally, the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 can be challenging, which may limit its availability for use in experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785. One area of interest is the development of more potent and selective analogs of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785, which could be used to further elucidate the role of the dopamine D3 receptor and the serotonin 5-HT1A receptor in various physiological processes. Additionally, the potential therapeutic applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation. Finally, the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 in combination with other drugs or therapies may hold promise for the treatment of psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in preclinical studies. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-isopropyl-4-piperidinyl)urea 785 has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1-propan-2-ylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClF3N3O/c1-10(2)23-7-5-12(6-8-23)21-15(24)22-14-9-11(16(18,19)20)3-4-13(14)17/h3-4,9-10,12H,5-8H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJISLQFQOAFSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4739104.png)


![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4739107.png)
![3-(2-furylmethyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4739122.png)
![2-ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4739126.png)
![2-(4-methyl-1-piperazinyl)-6-(2-pyridinylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4739130.png)
![1-(3-chlorophenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4739138.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B4739148.png)
![N-(sec-butyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4739155.png)
![5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739179.png)